molecular formula C10H7Cl2N3O B1467585 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1492577-53-3

1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467585
CAS RN: 1492577-53-3
M. Wt: 256.08 g/mol
InChI Key: CKFNXYFPDSJNEM-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .

Scientific Research Applications

Drug Discovery

This compound is part of the 1,2,3-triazole class, which is known for its stability and versatility in drug development. The triazole ring mimics an amide bond, which is a common feature in many drugs, allowing for the creation of novel pharmaceuticals with potential therapeutic effects . Its unique structure could be utilized in the synthesis of new anticonvulsant, antibiotic, anticancer, and anti-inflammatory drugs.

Organic Synthesis

As an intermediate in organic synthesis, 1-[(3,4-dichlorophenyl)methyl]triazole-4-carbaldehyde can be used to build complex molecular structures. Its reactivity and selectivity make it a valuable asset for constructing diverse organic compounds, potentially leading to new materials or chemical entities .

Agrochemicals

The dichlorophenyl group in the compound suggests potential utility in the development of agrochemicals. Similar structures are found in pre-emergent herbicides, indicating that this compound could be explored for weed control applications in agriculture .

Supramolecular Chemistry

Triazole derivatives are known to participate in supramolecular assemblies due to their ability to engage in hydrogen bonding and π-π interactions. This compound could be investigated for creating new supramolecular structures that have applications in materials science .

Polymer Chemistry

The triazole moiety is a common component in polymers due to its thermal stability and robustness. Research into incorporating 1-[(3,4-dichlorophenyl)methyl]triazole-4-carbaldehyde into polymers could lead to the development of new materials with enhanced properties .

Chemical Biology

In chemical biology, triazoles are often used for bioconjugation, linking biomolecules to other structures. This compound could be used to develop new probes or tags for studying biological systems .

Fluorescent Imaging

The triazole core has been utilized in fluorescent imaging agents. Modifying 1-[(3,4-dichlorophenyl)methyl]triazole-4-carbaldehyde could lead to new compounds that serve as imaging agents for medical diagnostics .

Materials Science

Due to its potential for high chemical stability, this compound might be used in the creation of new materials that require resistance to harsh conditions, such as high temperatures or corrosive environments .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFNXYFPDSJNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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